methyl}phosphonic acid CAS No. 176112-33-7](/img/structure/B12566762.png)
{[2-(Diphenylphosphanyl)phenyl](hydroxy)methyl}phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-(Diphenylphosphanyl)phenylmethyl}phosphonic acid is an organophosphorus compound characterized by the presence of both phosphanyl and phosphonic acid functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {2-(Diphenylphosphanyl)phenylmethyl}phosphonic acid typically involves the reaction of diphenylphosphine with a suitable precursor, such as a phenyl-substituted aldehyde or ketone, followed by oxidation to introduce the phosphonic acid group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or bromine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
{2-(Diphenylphosphanyl)phenylmethyl}phosphonic acid can undergo various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The phosphonic acid group can be reduced to phosphonates.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, bromine, or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphonates.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
{2-(Diphenylphosphanyl)phenylmethyl}phosphonic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of {2-(Diphenylphosphanyl)phenylmethyl}phosphonic acid involves its interaction with molecular targets through its phosphanyl and phosphonic acid groups. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Phosphonic acids: Compounds with similar phosphonic acid functional groups.
Phosphine oxides: Compounds with similar phosphanyl groups that have been oxidized.
Aminophosphonic acids: Compounds with both amino and phosphonic acid groups.
Uniqueness
{2-(Diphenylphosphanyl)phenylmethyl}phosphonic acid is unique due to the combination of phosphanyl and phosphonic acid groups within the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to compounds with only one of these groups.
Propiedades
Número CAS |
176112-33-7 |
|---|---|
Fórmula molecular |
C19H18O4P2 |
Peso molecular |
372.3 g/mol |
Nombre IUPAC |
[(2-diphenylphosphanylphenyl)-hydroxymethyl]phosphonic acid |
InChI |
InChI=1S/C19H18O4P2/c20-19(25(21,22)23)17-13-7-8-14-18(17)24(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19-20H,(H2,21,22,23) |
Clave InChI |
VPBGEVOMOMNOOZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C(O)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


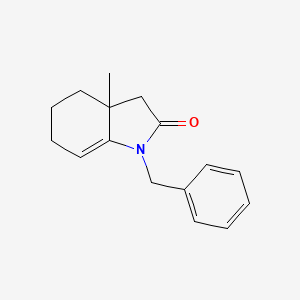
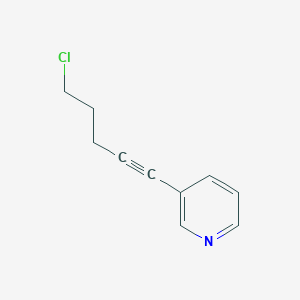
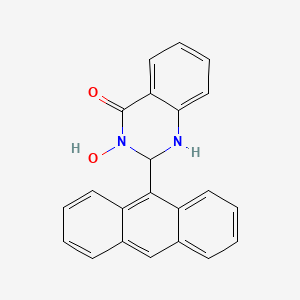
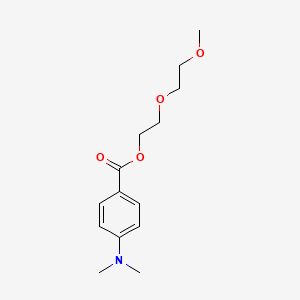
![1,3,4,7-Tetranitrooctahydro-2H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B12566724.png)
![Benzene, 1-chloro-2-[(S)-methylsulfinyl]-](/img/structure/B12566727.png)
![Glycine, N-[4-(hydroxymethyl)benzoyl]-](/img/structure/B12566728.png)
![Triphenyl{[2-(phenylethynyl)phenyl]imino}-lambda~5~-phosphane](/img/structure/B12566732.png)
![2,2'-{[5-(4-Nitrophenyl)furan-2-yl]methanediyl}bis(5-methylfuran)](/img/structure/B12566740.png)
![N-[(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methyl]prop-2-enamide](/img/structure/B12566741.png)
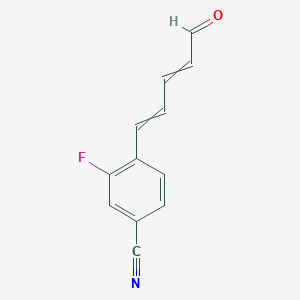
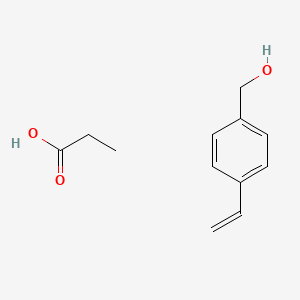
![Di[1,1'-biphenyl]-4-yl 2-methylidenebutanedioate](/img/structure/B12566756.png)
![3-Buten-2-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (2R)-](/img/structure/B12566760.png)
